molecular formula C9H9N5O B1665521 Adenallene CAS No. 114987-18-7

Adenallene

Cat. No. B1665521
M. Wt: 203.2 g/mol
InChI Key: TYQIYCWCVLIXPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adenallene Inhibits replication and cytopathic effects of HIV in vitro.

Scientific Research Applications

Accumulation and Metabolism in Leukemia Cells

Research on adenallene's interaction with murine leukemia L1210 cells has provided insight into its cellular accumulation and metabolism. Studies found that adenallene accumulation is enhanced at lower temperatures and is influenced by extracellular adenine. This process involves the conversion of adenallene to hypoxallene, which exits cells via a temperature-sensitive mechanism (Kessel & Žemlička, 1994).

Enantioselectivity and Antiretroviral Effects

Research into the synthesis of optically pure adenallene enantiomers revealed that the (R)-(-)-adenallene enantiomer has significant inhibitory effects on HIV replication in cell culture, while the (S)-(+)-adenallene enantiomer is less active. This study highlighted the enantioselectivity of adenallene's antiretroviral effects and its interaction with enzymes (Megati et al., 1992).

Anti-HIV Activity Enhancement

The bis(S-pivaloyl-2-thioethyl) phosphotriester derivative of adenallene was found to be more effective than its parent compound in inhibiting HIV-1 replication in human T4 lymphoblastoid cell lines. This research suggests the potential for creating more effective adenallene derivatives (Egron et al., 2002).

Synthesis and Application in Antiviral Research

The synthesis of adenallene and its potential application in antiviral research, particularly against HIV, has been a focus of study. The unique chemical structure and biological activity of adenallene in nucleic acid metabolism and its relationship to anti-HIV activity have been explored (Žemlička, 1997).

Convenient Synthesis Method

A convenient method for synthesizing adenallene was developed, highlighting its potential for more widespread application in scientific research, particularly in the study of antiviral compounds (Khorlin et al., 1989).

properties

CAS RN

114987-18-7

Product Name

Adenallene

Molecular Formula

C9H9N5O

Molecular Weight

203.2 g/mol

IUPAC Name

[9-(4-hydroxybut-2-enylidene)purin-9-ium-6-yl]azanide

InChI

InChI=1S/C9H9N5O/c10-8-7-9(12-5-11-8)14(6-13-7)3-1-2-4-15/h1-3,5-6,15H,4H2,(H-,10,11,12)

InChI Key

TYQIYCWCVLIXPH-UHFFFAOYSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)C=C=CCO)N

SMILES

C1=NC(=C2C(=N1)[N+](=CC=CCO)C=N2)[NH-]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C=C=CCO)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Adenallene; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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